gamma-Ergostenol acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3005-47-8 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h11,19-21,23-24,26-28H,8-10,12-18H2,1-7H3/t20-,21+,23-,24-,26+,27-,28-,29-,30+/m0/s1 |
InChI Key |
PDHBBLKLYCTOIR-WZMOOAEOSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Biodiversity Sourcing of Ergostenol Acetate Derivatives
Fungal Biodiversity as a Source of Ergostenol Acetate (B1210297) Derivatives
Fungi are a well-established source of a multitude of secondary metabolites, including a wide range of sterols. Several species of fungi have been found to produce ergostenol derivatives, although the presence of the specific acetate form can vary.
Filamentous fungi, such as those belonging to the genus Aspergillus, are known for their complex metabolic pathways, including the biosynthesis of ergosterol (B1671047) and its derivatives. While extensive research has been conducted on the ergosterol biosynthesis pathway in Aspergillus fumigatus, specific isolation of gamma-ergostenol acetate is not prominently documented in the available literature. The focus has largely been on ergosterol itself and other intermediates in the pathway. However, the presence of various sterol acetates in fungi suggests that the potential for Aspergillus species to produce this compound warrants further investigation.
Edible and medicinal mushrooms are a significant source of bioactive compounds.
Hygrophoropsis aurantiaca (False Chanterelle): Studies on Hygrophoropsis aurantiaca have led to the successful isolation of ergosterol and ergosterol peroxide. mdpi.comnih.govresearchgate.net However, the presence of this compound has not been reported in these studies. mdpi.comnih.govresearchgate.net
Termitomyces heimii : This edible mushroom has been found to contain a variety of sterols. Notably, γ-ergostenol has been identified as a minor component in the fruiting bodies of Termitomyces heimii. researchgate.nettandfonline.com While the alcohol form has been detected, the acetate derivative has not been specified in the referenced studies. Other identified sterols include ergosterol, neoergosterol, ergosta-5,8-dien-3-ol, and 7-ergostenol. researchgate.nettandfonline.com Two novel compounds, ergosterol and ergosta-5,8-dien-3-ol, have also been identified and studied for their potential biological activities. sciopen.comresearchgate.netcooper.edu
Antrodia camphorata : This medicinal fungus is a rich source of triterpenoids and sterols. nih.govresearchgate.net Research has led to the isolation of various ergostane-type sterols and other compounds like ergosterol peroxide from both the fruiting bodies and mycelia. nih.govtandfonline.comtandfonline.comgoogle.com Despite the extensive chemical investigation of this fungus, the specific isolation of this compound has not been documented. nih.govnih.govfrontiersin.orgmdpi.com
Fungi that live in symbiosis with marine sponges are a promising source of unique natural products.
Pestalotiopsis sp. : This genus of endophytic fungi has been the subject of numerous studies for its capacity to produce a wide array of secondary metabolites. mdpi.com While research on sponge-derived Pestalotiopsis species has led to the identification of various ergosterol derivatives, there is no direct mention of the isolation of this compound in the provided search results. nih.govfrontiersin.orgnih.gov Studies have often focused on other compounds like taxol and its biosynthesis, which involves sterol pathways. plos.org
Plant Kingdom Discoveries of Related Sterols (e.g., Lagenaria siceraria)
The plant kingdom is a classical source of natural products, with many species producing a wide variety of sterols.
Lagenaria siceraria (Bottle Gourd): The chemical composition of Lagenaria siceraria has been a subject of interest. An in silico study investigating the phytochemicals of this plant listed "this compound" as one of the compounds with potential binding affinity to aromatase receptors. nih.govresearchgate.netscispace.com Furthermore, a GC-MS analysis of the aerial parts of Lagenaria siceraria also reported the presence of "gamma.-Ergostenol". jpionline.orgresearchgate.net Other sterols identified in this plant include fucosterol (B1670223) and campesterol. silae.itnih.govrjpponline.org The total sterol content in the seed oil has been quantified, indicating that it is a source of these compounds. tandfonline.comijpjournal.com
Interactive Data Table: Occurrence of Ergostenol Derivatives
| Biological Source | Compound Identified | Organism Part/Extract | Reference(s) |
| Termitomyces heimii | γ-ergostenol | Fruiting bodies | researchgate.nettandfonline.com |
| Ergosterol, Neoergosterol, Ergosta-5,8-dien-3-ol, 7-ergostenol | Fruiting bodies | researchgate.nettandfonline.com | |
| Ircinia mutans | γ-ergostenol | Summer collections | nih.govnih.govmpg.de |
| Lagenaria siceraria | This compound | Not specified (in silico study) | nih.govresearchgate.netscispace.com |
| gamma.-Ergostenol | Aerial parts | jpionline.orgresearchgate.net | |
| Fucosterol, Campesterol | Fruit pulp, General | silae.itnih.govrjpponline.org | |
| Hygrophoropsis aurantiaca | Ergosterol, Ergosterol peroxide | Fresh fruit bodies | mdpi.comnih.govresearchgate.net |
| Antrodia camphorata | Ergostane-type sterols, Ergosterol peroxide | Fruiting bodies, Mycelia, Submerged whole broth | nih.govtandfonline.comtandfonline.comgoogle.com |
Biosynthesis and Metabolic Pathways of Ergostenol and Its Acetate Esters
Precursor Pathways and Enzymatic Conversion to Ergosterol (B1671047)
The synthesis of sterols in fungi is a multi-stage process that begins with the mevalonate (B85504) pathway, utilizing the central metabolite acetyl-CoA, and proceeds through a series of modifications catalyzed by enzymes encoded by the ERG gene family to produce the final product, ergosterol. nih.govmdpi.com Gamma-ergostenol emerges as an intermediate in this pathway. Its chemical name is (3b,5a)-Ergost-7-en-3-ol, indicating it has a single double bond in the sterol ring system at position C-7 and lacks the C-5(6) and C-22(23) double bonds characteristic of the final ergosterol molecule. drugfuture.comwikipedia.org
Mevalonate Pathway (MVA Pathway) Intermediates and Regulation
Key Intermediates in the Mevalonate Pathway
| Intermediate Compound | Precursor(s) | Key Enzyme |
|---|---|---|
| Acetoacetyl-CoA | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase (Erg10) |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA synthase (Erg13) |
| Mevalonate | HMG-CoA | HMG-CoA reductase (Hmg1/Hmg2) |
| Mevalonate-5-phosphate | Mevalonate, ATP | Mevalonate kinase (Erg12) |
| Mevalonate-5-pyrophosphate | Mevalonate-5-phosphate, ATP | Phosphomevalonate kinase (Erg8) |
Role of Acetyl-CoA as a Central Metabolite in Sterol Biosynthesis
Acetyl-coenzyme A (Acetyl-CoA) is the fundamental building block for sterol biosynthesis. mdpi.com The entire carbon skeleton of gamma-ergostenol and other sterols is derived from the sequential condensation of these two-carbon units. The synthesis pathway begins when the enzyme acetoacetyl-CoA thiolase (encoded by ERG10) catalyzes the Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov A third molecule of acetyl-CoA is then added by HMG-CoA synthase (ERG13) to produce HMG-CoA. nih.gov This positions acetyl-CoA at a critical juncture between primary energy metabolism and the anabolic synthesis of lipids and secondary metabolites. The availability and flux of acetyl-CoA within the cell are therefore crucial for maintaining an adequate supply of sterols for membrane function and cell proliferation.
Key ERG Genes and their Enzymatic Functions in Ergosterol Synthesis
The conversion of the early precursors from the MVA pathway into the complex tetracyclic structure of sterols is carried out by a series of enzymes encoded by the ERG gene family. asm.org The later stages of the ergosterol pathway are responsible for modifying the sterol nucleus and side chain, and it is within these steps that gamma-ergostenol arises. Ergosterol is defined as ergosta-5,7,22-trien-3β-ol. wikipedia.org Gamma-ergostenol, as ergost-7-en-3-ol, is an intermediate that has not yet undergone desaturation at positions C-5 and C-22. drugfuture.com Therefore, this compound would accumulate in cells where the functions of C-5 desaturase (Erg3) and C-22 desaturase (Erg5) are absent or inhibited. oup.com
Functions of Selected ERG Genes in Sterol Biosynthesis
| Gene | Enzyme Name | Function in Pathway | Relevance to Gamma-Ergostenol |
|---|---|---|---|
| Erg8 | Phosphomevalonate kinase | Catalyzes the phosphorylation of mevalonate-5-phosphate to mevalonate-5-pyrophosphate. nih.gov | An early step in the MVA pathway, essential for producing downstream isoprenoid units. |
| Erg9 | Squalene (B77637) synthase | Catalyzes the first committed step in sterol synthesis: the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. nih.govmdpi.com | Essential for producing the initial triterpenoid (B12794562) backbone of all sterols. |
| Erg7 | Lanosterol (B1674476) synthase | Catalyzes the cyclization of squalene epoxide to form lanosterol, the first sterol in the pathway. nih.gov | Forms the foundational four-ring sterol nucleus. |
| Erg11 | Lanosterol 14-α-demethylase | Removes the 14-α-methyl group from lanosterol, a critical modification step. wikipedia.orgoup.com | A key modification of the sterol core early in the late pathway. |
| Erg6 | Sterol C-24 methyltransferase | Adds a methyl group at the C-24 position of the sterol side chain. mdpi.com | Creates the characteristic C28 side chain of fungal sterols. |
| Erg3 | C-5 sterol desaturase | Introduces a double bond at the C-5 position of the B-ring of the sterol nucleus. oup.commdpi.com | This step is absent in the formation of gamma-ergostenol, which lacks the C-5 double bond. |
| Erg5 | C-22 sterol desaturase | Introduces a double bond at the C-22 position in the sterol side chain. oup.commdpi.com | This step is absent in the formation of gamma-ergostenol, which lacks the C-22 double bond. |
Acetylation Mechanisms in Sterol Metabolism
Sterol acetylation is a metabolic process observed in various eukaryotic organisms, including fungi. It involves the transfer of an acetyl group, typically from acetyl-CoA, to the hydroxyl group at the C-3 position of a sterol molecule. This esterification converts the amphipathic free sterol into a more nonpolar sterol acetate (B1210297). In fungi, this process can serve to detoxify and secrete excess or abnormal sterol intermediates or to store sterols in lipid droplets. nih.gov
Enzymatic Acetyltransferases and their Substrate Specificity for Sterols
The acetylation of sterols is catalyzed by enzymes known as sterol O-acetyltransferases (SOATs) or alcohol acetyltransferases (AATs). In yeast, the enzyme primarily responsible for this reaction is Alcohol acetyltransferase 2 (Atf2), an integral membrane protein located in the endoplasmic reticulum. researchgate.net Research indicates that Atf2 is required for the formation of acetylated sterols. researchgate.net Fungal alcohol acetyltransferases, including Atf1 and Atf2, have demonstrated broad substrate specificity, capable of forming acetate esters from a wide range of alcohol cosubstrates. nih.gov This suggests that sterol intermediates like gamma-ergostenol, which possess the necessary 3β-hydroxyl group, are viable substrates for enzymatic acetylation by Atf2, leading to the formation of gamma-ergostenol acetate.
Acetate and Acetyl-CoA Flux in Microorganisms and Eukaryotic Systems
The acetyl group required for sterol acetylation is supplied by acetyl-CoA. The generation and compartmentalization of acetyl-CoA are central to cellular metabolism. In fungi like Saccharomyces cerevisiae, nucleocytosolic acetyl-CoA can be synthesized by acetyl-CoA synthetase (encoded by ACS1 and ACS2), which activates acetate in an ATP-dependent reaction. This pool of acetyl-CoA is used for various biosynthetic processes, including the synthesis of fatty acids and the acetylation of proteins and other metabolites. The flux of carbon through pathways that produce acetate and subsequently acetyl-CoA is influenced by the available carbon source and the metabolic state of the cell. For instance, during growth on glucose, pyruvate (B1213749) from glycolysis can be converted to acetyl-CoA via acetaldehyde (B116499) and acetate. The availability of this cytosolic acetyl-CoA pool is essential for the activity of acetyltransferases like Atf2 in the endoplasmic reticulum, directly enabling the esterification of sterols such as gamma-ergostenol.
Interplay between Ergosterol and Ergostenol Acetate Biosynthesis
The metabolic fate of sterol intermediates like γ-Ergostenol—whether they proceed down the pathway to form the final product ergosterol or are shunted into storage as acetate esters—is governed by a sophisticated regulatory network. This interplay is crucial for maintaining membrane integrity and responding to changing environmental conditions. The key to this regulation lies in the differential substrate preferences and transcriptional control of the two sterol acyltransferases, Are1p and Are2p nih.govdntb.gov.ua.
Research findings have illuminated the distinct roles of these two enzymes. Are2p is considered the major enzyme for sterol esterification during normal aerobic growth and is primarily responsible for esterifying the final product, ergosterol nih.govasm.org. In contrast, Are1p shows a preference for esterifying various sterol biosynthetic intermediates, including lanosterol and other precursors that accumulate when the main pathway is disrupted nih.govdntb.gov.ua. Therefore, the formation of γ-Ergostenol acetate is predominantly catalyzed by Are1p.
The transcriptional regulation of the ARE1 and ARE2 genes is a central aspect of this interplay. The expression of these genes is regulated by factors such as oxygen availability, heme levels, and the concentration of sterol intermediates nih.govasm.org.
Under aerobic conditions , when ergosterol synthesis is efficient and the final product is abundant, ARE2 is the dominantly expressed gene. This ensures that excess ergosterol is properly stored as ergosteryl esters.
Under anaerobic or heme-deficient conditions , the ergosterol pathway is less efficient, leading to an accumulation of precursor sterols nih.gov. In these circumstances, the transcription of ARE1 is significantly upregulated, while ARE2 expression is repressed nih.govdntb.gov.ua. This response allows the cell to detoxify and store the accumulating intermediates, such as γ-Ergostenol, as acetate esters, thereby preventing their potentially disruptive effects on cell membranes.
This differential regulation creates a dynamic system where the cell can prioritize either the completion of ergosterol synthesis or the storage of intermediates. When the pathway to ergosterol is uninhibited, intermediates are channeled towards the final product, which is then esterified by Are2p if in excess. However, if the pathway is slowed or blocked, leading to a buildup of precursors, the cell activates Are1p to convert these intermediates into inert acetate esters for storage, thus maintaining sterol homeostasis.
Table 1: Key Enzymes in the Biosynthesis of γ-Ergostenol and its Acetate Ester
| Enzyme Name | Gene | Function | Pathway Stage |
|---|---|---|---|
| Sterol C-8 Isomerase | ERG2 | Catalyzes the isomerization of the C-8 double bond to the C-7 position, a key step leading to γ-Ergostenol formation. mdpi.com | Late Ergosterol Biosynthesis |
| Acyl-CoA:sterol acyltransferase 1 | ARE1 | Catalyzes the esterification of sterol intermediates, including γ-Ergostenol, to form acetate esters. nih.govdntb.gov.ua | Sterol Esterification |
Table 2: Regulatory Factors Affecting Ergostenol Acetate Formation
| Regulatory Factor | Effect on ARE1 Expression | Effect on ARE2 Expression | Metabolic Outcome |
|---|---|---|---|
| Accumulation of Sterol Precursors | Upregulated nih.govdntb.gov.ua | No significant change | Increased esterification of intermediates like γ-Ergostenol. |
| Heme Deficiency / Anaerobiosis | Upregulated nih.gov | Downregulated nih.gov | Prioritization of intermediate storage (γ-Ergostenol acetate) over ergosterol synthesis. |
Isolation, Extraction, and Purification Methodologies for Ergostenol Acetate
Solvent-Based Extraction Techniques for Sterol Acetates
Solvent extraction is a fundamental step in the isolation of sterol acetates from various biological matrices. The selection of an appropriate solvent or a combination of solvents is crucial for efficiently extracting the target compounds while minimizing the co-extraction of undesirable impurities.
Ethyl acetate (B1210297) is a commonly employed solvent for the extraction of sterols and their esters due to its moderate polarity and ability to dissolve a wide range of organic compounds. Research has demonstrated the effectiveness of ethyl acetate in extracting sterols from various sources. For instance, a study on the extraction of compounds from Nitraria retusa leaves utilized ethyl acetate in a successive extraction process following defatting with hexane. This process yielded an extract rich in various phytochemicals, including sterols.
In another example, the extraction of ergosterol (B1671047) from Tulasnellaceae sp. was successfully carried out using ethyl acetate. The process involved repeated extractions to ensure a high yield of the crude sample containing the target sterol. Furthermore, ethyl acetate has been used in the recrystallization process of ergosterol to produce large, pure crystals, highlighting its utility in both extraction and purification stages.
The efficiency of ethyl acetate as an extraction solvent is often compared with other solvents. For example, in the extraction of violet extract, ethyl acetate was one of the organic solvents used, demonstrating its versatility. While it is a valuable solvent, the choice ultimately depends on the specific characteristics of the source material and the target compound.
The selection of a solvent for sterol extraction is a critical factor that significantly influences the yield and purity of the isolated compounds. Different solvents, owing to their varying polarities, exhibit different efficiencies in extracting sterols and other lipids.
A comparative study of five different lipid extraction solvent systems, including the classic Folch (chloroform/methanol) and Bligh and Dyer methods, revealed that the choice of solvent greatly influences the extractability of different lipid classes. While the Folch method was found to be most effective for a broad range of lipid classes, a hexane-isopropanol mixture was superior for apolar lipids like cholesterol esters. This underscores the importance of matching the solvent system to the polarity of the target sterol acetate.
Methanol (B129727) and chloroform (B151607) are frequently used in combination for the extraction of total lipids, including sterols, from biological samples. This combination is effective in disrupting the bonds between lipids and proteins, thereby facilitating the release of sterols into the solvent phase. Hexane, a nonpolar solvent, is often used for defatting the sample before the main extraction or for extracting nonpolar lipids. Butanol has also been utilized in some extraction protocols for its ability to extract a range of lipid classes.
The table below summarizes the general applicability of different solvents for sterol extraction based on their polarity.
| Solvent | Polarity | Typical Application in Sterol Extraction |
|---|---|---|
| Hexane | Nonpolar | Extraction of nonpolar lipids, defatting of samples. |
| Chloroform | Moderately Polar | Often used in combination with methanol for total lipid extraction. |
| Ethyl Acetate | Moderately Polar | General extraction of sterols and their esters. |
| Butanol | Polar | Extraction of a range of lipid classes. |
| Methanol | Polar | Used in combination with chloroform to disrupt lipid-protein interactions. |
In addition to conventional solvent extraction, several advanced technologies have been developed to improve the efficiency and reduce the environmental impact of sterol extraction. These methods often offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields.
Supercritical Fluid Extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE is particularly advantageous for the extraction of thermally labile compounds like sterols as it can be performed at relatively low temperatures. The selectivity of SFE can be fine-tuned by adjusting the pressure and temperature, allowing for the targeted extraction of specific compounds.
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample matrix, which accelerates the extraction process. The rapid and uniform heating can lead to higher extraction efficiency and reduced solvent usage compared to conventional methods. However, care must be taken to avoid thermal degradation of sensitive compounds.
Ultrasonic Extraction (UAE) , also known as sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, enhancing the penetration of the solvent into the matrix and facilitating the release of the target compounds. UAE is generally considered a rapid and efficient extraction method.
The following table provides a comparative overview of these advanced extraction technologies.
| Technology | Principle | Advantages | Considerations |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as the solvent. | Environmentally friendly, highly selective, suitable for thermolabile compounds. | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Fast, efficient, reduced solvent consumption. | Potential for thermal degradation of sensitive compounds. |
| Ultrasonic Extraction (UAE) | Employs high-frequency sound waves to enhance extraction. | Rapid, efficient, can be performed at room temperature. | Potential for free radical formation. |
Chromatographic Purification Strategies
Following extraction, the crude extract containing γ-Ergostenol acetate requires further purification to isolate the compound in a highly pure form. Chromatographic techniques are indispensable for this purpose, with column chromatography and thin-layer chromatography being the most commonly employed methods.
Column chromatography is a powerful technique for the separation and purification of individual compounds from a mixture. Silica (B1680970) gel is the most widely used stationary phase for the purification of sterols and their acetates due to its ability to separate compounds based on their polarity.
In a typical silica gel column chromatography procedure, the crude extract is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the mobile phase. Less polar compounds, such as sterol acetates, generally elute faster than more polar compounds.
The separation of ergosterol from a crude extract of Tulasnellaceae sp. was successfully achieved using silica gel medium-pressure liquid chromatography as a pretreatment step. This was followed by high-pressure reversed-phase liquid chromatography to obtain the pure compound. Similarly, the separation of cholesterol and desmosterol (B1670304) acetates has been accomplished using silica gel columns impregnated with silver nitrate, which enhances the separation based on the degree of unsaturation.
Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for the separation, identification, and monitoring of the purification process of organic compounds. In the context of γ-Ergostenol acetate purification, TLC plays a crucial role in several aspects.
Monitoring Column Chromatography: TLC is used to analyze the fractions collected from the column to determine which fractions contain the desired compound. This allows for the pooling of the correct fractions and discarding those that are impure.
Assessing Purity: The purity of the isolated γ-Ergostenol acetate can be quickly assessed by TLC. A pure compound should ideally appear as a single spot on the TLC plate.
Optimizing Solvent Systems: TLC is instrumental in developing the optimal solvent system (mobile phase) for column chromatography. Different solvent combinations can be tested on a TLC plate to find the one that provides the best separation of the target compound from impurities.
For the separation of sterols, silica gel G plates are commonly used as the stationary phase. The separated spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by spraying with a suitable staining reagent, such as phosphomolybdic acid or sulfuric acid followed by heating, which reveals the spots as colored zones.
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the preparative isolation and purification of specific phytosterols (B1254722) from complex mixtures. Its high resolution and efficiency make it particularly suitable for separating structurally similar compounds like sterol acetates. While literature specifically detailing the preparative HPLC isolation of gamma-Ergostenol acetate is not abundant, methodologies applied to the separation of other ergostane-type compounds and sterol acetates provide a robust framework for its purification.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of a target compound. The selection of the stationary phase and mobile phase is critical and is tailored to the physicochemical properties of the compound of interest.
For the purification of this compound, both normal-phase and reversed-phase chromatography can be employed. Given its acetate functional group, which increases its lipophilicity compared to its free sterol counterpart, reversed-phase HPLC is a common and effective choice. In this mode, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase.
Research Findings:
Methodologies for the separation of structurally related sterols and their acetates often involve a multi-step chromatographic approach. An initial crude separation may be performed using techniques like silica gel column chromatography, followed by a final purification step using preparative HPLC. For instance, the isolation of various sterols from marine and plant sources has been successfully achieved using a combination of chromatographic techniques, with preparative HPLC serving as the final polishing step to achieve high purity.
In the context of separating complex mixtures of sterols, silver ion HPLC (Ag-HPLC) has demonstrated exceptional resolving power for compounds differing in the number and position of double bonds. This technique, which can be used in a preparative format, employs a stationary phase impregnated with silver ions, which interact differentially with the π-electrons of the double bonds in the sterol molecules, leading to enhanced separation.
The selection of the mobile phase is crucial for achieving optimal separation. For reversed-phase preparative HPLC of sterol acetates, gradients of solvents like methanol and water, or isocratic systems with acetonitrile (B52724) and water, are frequently utilized. The choice of solvent system is determined through initial analytical scale experiments to achieve the best resolution between the target compound and any impurities.
The following interactive data table summarizes typical conditions that can be adapted for the preparative HPLC isolation of this compound based on methodologies reported for similar compounds.
| Parameter | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
| Condition 1 | C18 (Reversed-Phase) | Methanol/Water gradient | 10-50 | UV (205-210 nm) |
| Condition 2 | Silica Gel (Normal-Phase) | Hexane/Ethyl Acetate gradient | 10-50 | UV (205-210 nm) |
| Condition 3 | Chiral Stationary Phase | Isopropanol/Hexane isocratic | 5-30 | UV (205-210 nm) |
| Condition 4 | Silver Ion Column | Acetone/Hexane gradient | 5-30 | UV (205-210 nm) |
These conditions are illustrative, and optimization is necessary for any specific separation. The flow rate is adjusted based on the column dimensions to ensure efficient separation without generating excessive backpressure. Detection is typically performed using a UV detector, as sterols and their acetates have a chromophore that absorbs in the low UV range.
Analytical Characterization Techniques for Structural Elucidation and Quantification
Spectroscopic Analysis
Spectroscopic techniques are indispensable for determining the molecular structure of gamma-Ergostenol acetate (B1210297). By analyzing the interaction of the molecule with electromagnetic radiation, scientists can map its atomic framework and functional groups.
The addition of the acetate group at the C-3 position is the primary structural difference from its parent ergostenol. This modification significantly influences the chemical shifts of nearby nuclei. In the ¹H-NMR spectrum, the proton at C-3 (H-3) is deshielded by the electronegative oxygen of the acetate group, causing its signal to shift downfield to approximately 4.60 ppm. huji.ac.il A characteristic sharp singlet for the acetyl methyl protons (CH₃) appears around 2.03 ppm. huji.ac.il
In the ¹³C-NMR spectrum, the C-3 carbon experiences a downfield shift to around 74.0 ppm. huji.ac.il The acetate group itself introduces two distinct signals: a carbonyl carbon (C=O) at approximately 170.5 ppm and a methyl carbon (CH₃) around 21.4 ppm. The olefinic carbons of the C-7 to C-8 double bond are expected to resonate at approximately 117.5 ppm (C-7) and 139.5 ppm (C-8).
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between carbon types. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons (like C-5, C-10, C-13) are absent in DEPT-135 spectra, aiding in their identification.
2D-NMR techniques are crucial for unambiguous assignment of all proton and carbon signals through correlation spectroscopy.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule, for instance, connecting H-3 to the protons on C-2 and C-4. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, providing a straightforward method to assign the carbon signal for each proton. huji.ac.ilnorthwestern.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is vital for assigning quaternary carbons by observing their correlations with nearby protons, such as the correlation between the methyl protons at C-18/C-19 and the carbons in the steroid rings.
Interactive Table: Predicted NMR Chemical Shifts for gamma-Ergostenol acetate
| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Notes |
| 3 | ~74.0 | ~4.60 | m, (H-3α) |
| 7 | ~117.5 | ~5.15 | m |
| 8 | ~139.5 | - | Quaternary |
| Acetate CH₃ | ~21.4 | ~2.03 | s |
| Acetate C=O | ~170.5 | - | Quaternary |
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₃₀H₅₀O₂, corresponding to a monoisotopic mass of approximately 442.38 Da. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): When analyzed by GC-MS with electron ionization (EI), sterol acetates undergo characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 442 is typically observed. nih.gov A prominent and diagnostic fragmentation pathway is the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in a significant peak at m/z 382. ajgreenchem.com This fragment ion corresponds to the ergostadiene cation. Further fragmentation of the steroid nucleus and the side chain produces a complex pattern that can be used for identification. For instance, a base peak at m/z 255 is often observed, corresponding to the cleavage of the side chain. nih.govnih.gov
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound, HRESIMS would confirm the formula C₃₀H₅₀O₂ by detecting the protonated molecule [M+H]⁺ at m/z 443.3884 or the sodium adduct [M+Na]⁺ at m/z 465.3703. nih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for sensitive and specific quantification. Using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, the precursor ion (e.g., the protonated molecule [M+H]⁺ or the [M-CH₃COOH+H]⁺ ion) is selected and fragmented. researchgate.net In positive ion mode, a common transition monitored for quantification would be the fragmentation of the m/z 383 ion (from the loss of acetic acid) into specific product ions. nih.govnih.gov
Interactive Table: Key Mass Spectrometry Fragments for this compound
| Ion | m/z (Nominal) | Technique | Description |
| [M]⁺ | 442 | EI-MS | Molecular Ion |
| [M-CH₃COOH]⁺ | 382 | EI-MS | Loss of acetic acid |
| [M-side chain]⁺ | 255 | EI-MS | Cleavage of the side chain |
| [M+H]⁺ | 443 | ESI-MS | Protonated Molecule |
| [M+Na]⁺ | 465 | ESI-MS | Sodium Adduct |
| [M-CH₃COOH+H]⁺ | 383 | ESI-MS/MS | Precursor ion for quantification |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the ester group and the hydrocarbon backbone. The most prominent and diagnostic band is the strong carbonyl (C=O) stretching vibration of the acetate ester, which appears around 1735 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the acetate group give rise to two bands, one strong band near 1240 cm⁻¹ (asymmetric stretch) and another of medium intensity near 1030 cm⁻¹ (symmetric stretch).
The rest of the spectrum shows features typical of a sterol. The sp³ C-H stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups in the steroid nucleus and side chain cause a strong, complex band just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. udel.edu The C=C double bond stretching of the ergost-7-ene system is expected to produce a weak absorption band around 1660-1640 cm⁻¹. vscht.cz
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2960-2850 | Strong | C-H stretch | Alkane (CH₂, CH₃) |
| ~1735 | Strong | C=O stretch | Ester (Acetate) |
| ~1650 | Weak | C=C stretch | Alkene |
| ~1465 & ~1375 | Medium | C-H bend | Alkane (CH₂, CH₃) |
| ~1240 | Strong | C-O stretch | Ester (Acetate) |
| ~1030 | Medium | C-O stretch | Ester (Acetate) |
Electronic Circular Dichroism (ECD) is a chiroptical technique that provides information about the stereochemistry of chiral molecules. The absolute configuration of this compound, which has multiple stereocenters, can be determined by comparing its experimental ECD spectrum with a spectrum generated through quantum chemical calculations. nih.gov
The standard methodology involves using Time-Dependent Density Functional Theory (TD-DFT) to predict the ECD spectrum. nih.govresearchgate.net The process begins with a thorough conformational search of the molecule to identify all low-energy stable conformers. For each of these conformers, the geometry is optimized, and their individual ECD spectra are calculated. The final theoretical ECD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all significant conformers. researchgate.net
This calculated spectrum is then compared to the experimentally measured ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer confirms the absolute configuration of the molecule. nih.gov The chromophore in this compound is the isolated C=C double bond at the C-7 position, which is a relatively weak chromophore. The Cotton effect arising from this π → π* transition is sensitive to the stereochemical environment of the entire steroid nucleus, allowing for configurational assignment.
Chromatographic Quantification Methods
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, isolation, and quantitative determination of this compound from complex mixtures.
HPLC is the most widely used technique for the analysis of sterols and their esters. jascoinc.com For this compound, reversed-phase HPLC is the method of choice.
HPLC-UV: A common approach involves using a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724), methanol (B129727), or a mixture of the two. nih.gov UV detection is typically performed at a low wavelength, around 205-210 nm, to detect the ester carbonyl and the olefinic bond. nih.govjasco-global.com While straightforward, this method can suffer from a lack of specificity, as many other compounds absorb in this region.
HPLC-MS/MS: For highly sensitive and specific quantification, coupling HPLC with tandem mass spectrometry is the gold standard. nih.govlipidmaps.org The chromatographic conditions are similar to those used for HPLC-UV. The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound (e.g., m/z 383) and monitoring for the appearance of one or more specific product ions after fragmentation. scut.edu.cn This approach provides excellent selectivity and allows for quantification at very low concentrations, even in complex biological matrices. nih.gov
HPLC-FLD: Native sterols like this compound are not fluorescent. Therefore, to use fluorescence detection (FLD), the molecule must first be derivatized with a fluorescent tag. While this can provide very high sensitivity, the extra derivatization step makes the workflow more complex and is less commonly used for sterol analysis compared to MS-based methods.
Interactive Table: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol and/or Acetonitrile |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV: 205-210 nm |
| MS/MS (ESI+): MRM transition (e.g., m/z 383 → product ion) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol and Acetate Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like sterol acetates. It is widely regarded as one of the most effective tools for the chromatographic separation, identification, and quantification of phytosterols (B1254722) due to its high resolution and sensitivity. aocs.org
Principle and Methodology
The analysis of this compound by GC-MS involves several key stages. Initially, the sample undergoes preparation, which may include extraction and purification to isolate the lipid fraction. Since this compound is already in its acetate form, it can be analyzed directly. However, in broader sterol profiling studies, a saponification step is often employed to hydrolyze sterol esters into free sterols, which are then commonly derivatized to enhance volatility and thermal stability for GC analysis. nih.gov Sterols can be analyzed as free molecules or after derivatization into forms such as acetate or trimethylsilyl (B98337) ether (TMSi). nih.govspringernature.com
The prepared sample is then injected into the gas chromatograph. The typical GC setup for sterol analysis includes:
A heated injector port (250-300°C) to vaporize the sample. aocs.org
A capillary column (e.g., Agilent HP-5MS) through which the vaporized compounds are passed. mdpi.com
An inert carrier gas, typically helium, to move the analytes through the column. mdpi.com
A programmed temperature gradient in the column oven to separate compounds based on their boiling points and interactions with the column's stationary phase. mdpi.commdpi.com
Table 1: Typical GC-MS Instrumental Parameters for Sterol Acetate Analysis ```html
This technique is particularly useful for comparative studies, such as assessing variations in the biopolymer composition of different plant tissues or identifying organic compounds in environmental samples.
Enzymatic and Receptor Interactions
Interaction with Lipoxygenases and Cyclooxygenases (e.g., 5-LOX, COX-2)
There is a lack of specific research detailing the direct interaction of gamma-Ergostenol acetate (B1210297) with lipoxygenases (LOX) and cyclooxygenases (COX). However, studies on the parent compound, ergosterol (B1671047), and its derivatives suggest potential anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) expression. mdpi.com For instance, ergosterol has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cell lines. mdpi.com While these findings point to the potential for ergosterol-related compounds to interact with inflammatory pathways, direct evidence for gamma-Ergostenol acetate is currently unavailable.
Table 2: Summary of Research Findings on this compound and LOX/COX Interactions
| Enzyme | Interaction with this compound | Research Findings |
|---|---|---|
| 5-LOX | Not documented | No specific studies available. |
Influence on Lanosterol (B1674476) C-14alpha Demethylase (ERG11) and other ERG Enzymes
Lanosterol C-14alpha demethylase, encoded by the ERG11 gene, is a critical enzyme in the ergosterol biosynthesis pathway in fungi. mdpi.compatsnap.comoup.comasm.orgfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.govnih.govnih.govyeastgenome.org This pathway is essential for maintaining the integrity and function of fungal cell membranes. mdpi.comasm.org Inhibitors of ERG11, such as azole antifungals, disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth. mdpi.compatsnap.comnih.gov
While this compound is a derivative of ergosterol, a key product of this pathway, specific studies detailing its direct influence on the activity or expression of ERG11 or other ERG enzymes have not been identified. The regulation of the ERG gene family is complex, often responding to the depletion of ergosterol or the presence of pathway inhibitors, which can lead to an upregulation of ERG gene expression as a compensatory mechanism. mdpi.comnih.gov However, the specific role of this compound in this regulatory network remains to be elucidated.
Table 3: Summary of Research Findings on this compound and ERG Enzyme Interactions
| Enzyme/Gene | Interaction with this compound | Research Findings |
|---|---|---|
| Lanosterol C-14alpha Demethylase (ERG11) | Not documented | No specific studies available. |
Binding to Aromatase Receptors (e.g., in breast cancer models)
Aromatase is a key enzyme in estrogen biosynthesis and a therapeutic target in hormone-dependent breast cancers. breastcancernow.orgnih.gov Research into the interaction of sterol compounds with aromatase has shown that certain ergostane-type sterols isolated from natural sources can exhibit inhibitory effects on this enzyme. nih.gov For example, specific ergosterol derivatives from the king trumpet mushroom have demonstrated aromatase inhibitory activity. nih.gov This suggests that the ergostane (B1235598) skeleton, which is characteristic of this compound, may have the potential for interaction with the aromatase enzyme. However, direct studies confirming the binding or inhibitory activity of this compound on aromatase receptors have not been reported in the available scientific literature.
Table 4: Summary of Research Findings on this compound and Aromatase Interactions
| Receptor | Interaction with this compound | Research Findings |
|---|
Interaction with Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-XL)
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with members like Bcl-2 and Bcl-XL acting as inhibitors of cell death. nih.govnih.govnih.govresearchgate.netwebmd.comnih.govresearchgate.netresearchgate.net There is currently no direct scientific evidence to suggest an interaction between this compound and the anti-apoptotic proteins Bcl-2 or Bcl-XL. The intricate network of interactions within the Bcl-2 family is a subject of extensive research for therapeutic development, particularly in cancer. nih.govresearchgate.netresearchgate.net However, the role, if any, of this compound in modulating these protein-protein interactions has not been investigated.
Table 5: Summary of Research Findings on this compound and Anti-apoptotic Protein Interactions
| Protein | Interaction with this compound | Research Findings |
|---|---|---|
| Bcl-2 | Not documented | No specific studies available. |
Modulation of Angiogenic Receptors (e.g., VEGFR-1, VEGFR-2)
Vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-1 and VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels. The modulation of these receptors is a key area of research in cancer therapy. Some phytosterols (B1254722), a broad class of plant-derived sterols, have been shown to possess anti-angiogenic properties. nih.gov For instance, lupeol (B1675499) and stigmasterol (B192456) have been found to suppress tumor angiogenesis, with evidence suggesting an impact on VEGFR-2 expression. nih.gov Despite these findings within the broader category of phytosterols, there is no specific research available that documents the direct interaction or modulatory effects of this compound on VEGFR-1 or VEGFR-2.
Table 6: Summary of Research Findings on this compound and Angiogenic Receptor Interactions
| Receptor | Interaction with this compound | Research Findings |
|---|---|---|
| VEGFR-1 | Not documented | No specific studies available. |
Cellular and Molecular Mechanisms of Action
Role in Membrane Microdomain Formation and Lipid Rafts
The formation of membrane microdomains, or lipid rafts, is a process driven by the lateral separation of specific lipids, such as cholesterol and sphingolipids, within the cell membrane. These domains serve as platforms for protein sorting and signal transduction. While the parent compound ergosterol (B1671047) is a key sterol in fungal membranes, analogous to cholesterol in mammalian cells, and is integral to the formation of these rafts, specific research detailing the direct role of gamma-Ergostenol acetate (B1210297) in the formation and function of membrane microdomains and lipid rafts is not extensively covered in the available scientific literature. The biophysical properties that allow for raft formation are preserved across different lipid structures in various organisms, suggesting a potential role, but direct experimental evidence for gamma-Ergostenol acetate is pending. mpi-cbg.de
Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt, PKC, Nrf2, JAK-STAT, TLR4/NF-κB)
This compound has been shown to modulate specific intracellular signaling pathways, particularly those related to inflammation. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage models, ergosterol acetate demonstrated anti-inflammatory effects by inhibiting the phosphorylation of extracellular signal-regulated protein kinase (p-ERK). nih.gov The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which is crucial in regulating cellular processes like proliferation, differentiation, and inflammation. By suppressing the phosphorylation of ERK, ergosterol acetate can effectively attenuate the inflammatory response triggered by stimuli like LPS. nih.govnih.gov
However, detailed studies specifically elucidating the modulation of other key signaling pathways such as PI3K/Akt, Protein Kinase C (PKC), Nrf2, JAK-STAT, and TLR4/NF-κB by this compound are not prominently featured in the current body of research. While related compounds like ergosterol have been shown to inhibit NF-κB, AKT, and MAPK signaling pathways, direct evidence for the acetate derivative's action on this broader range of pathways requires further investigation. researchgate.net
Regulation of Gene and Protein Expression (e.g., Apoptotic Genes, Inflammatory Mediators)
This compound exerts significant regulatory effects on the expression of genes and proteins involved in inflammation and apoptosis. Its anti-inflammatory properties are well-documented in macrophage cell models.
Inflammatory Mediators: In LPS-stimulated RAW264.7 macrophages, ergosterol acetate treatment led to a marked reduction in the production and release of key inflammatory mediators. This includes the inhibition of nitric oxide (NO) production and the release of tumor necrosis factor-α (TNF-α). nih.gov Furthermore, it suppressed the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory cascade. nih.gov These findings are supported by studies on related ergostenol derivatives, which also inhibit the expression of inflammatory mediators in cells stimulated by TNF-α. nih.gov
Apoptotic Genes: In the context of cancer cells, ergosterol acetate has been shown to induce apoptosis, which involves the activation of specific apoptotic proteins. Treatment of human prostate cancer cells (LNCaP and DU-145) with ergosterol acetate resulted in a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net This indicates that the compound can upregulate or activate components of the cellular machinery responsible for programmed cell death.
| Inflammatory Mediator | Effect of Ergosterol Acetate | Reference |
|---|---|---|
| Nitric Oxide (NO) | Inhibited Production | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Inhibited Release | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibited Expression | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibited Expression | nih.gov |
| Phosphorylated ERK (p-ERK) | Inhibited Expression | nih.gov |
Effects on Cellular Processes: Apoptosis, Cell Cycle Progression, Migration, and Invasion
This compound has demonstrated significant effects on fundamental cellular processes, particularly in the context of cancer cell biology.
Apoptosis: The compound is a potent inducer of apoptosis in human prostate cancer cells. In both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) cell lines, ergosterol acetate treatment leads to programmed cell death. researchgate.net This pro-apoptotic activity is confirmed by a significant increase in caspase-3 activity and substantial genomic DNA damage, indicating that it triggers the intrinsic or extrinsic apoptotic pathways. researchgate.net
Cell Cycle Progression and Proliferation: Ergosterol acetate exhibits a clear inhibitory effect on the growth and proliferation of prostate cancer cells. researchgate.net While the precise mechanisms of cell cycle arrest are still under investigation for the acetate form, related compounds like ergosterol peroxide have been shown to cause cell cycle arrest at the G1 phase. researchgate.net The anti-proliferative effects of ergosterol acetate are highlighted by its potent IC50 values against different cancer cell lines.
| Cell Line | Cancer Type | Androgen Sensitivity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| LNCaP | Prostate Cancer | Sensitive | 8.44 | researchgate.net |
| DU-145 | Prostate Cancer | Insensitive | 7.46 | researchgate.net |
Migration and Invasion: The effects of this compound specifically on cell migration and invasion have not been extensively detailed in the available literature. However, related ergosterol derivatives have been shown to inhibit the migration of melanoma cells, suggesting that this class of compounds may have anti-metastatic potential. nih.gov
Functional Interplay with Other Cellular Components (e.g., Sphingolipids, Sec17p, Sec18p)
The functional interplay between this compound and other specific cellular components remains an area requiring further research. In yeast, the parent sterol, ergosterol, is essential for the Sec18p/ATP-dependent priming step of homotypic vacuole fusion, a process that also involves Sec17p. nih.gov Ergosterol is specifically required for the Sec18p-driven release of Sec17p from the vacuole. nih.gov Given the structural similarity, it is plausible that ergosterol derivatives could interact with these components of the membrane trafficking machinery. The interaction with sphingolipids is fundamental to the formation of lipid rafts, but as mentioned, the specific role of this compound in this context is not yet established. embopress.orgnih.gov
Theoretical and Computational Investigations of Ergostenol Acetate
Molecular Docking Studies for Receptor Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to estimate the binding affinity of a ligand, such as gamma-Ergostenol acetate (B1210297), to a specific protein receptor.
Recent in silico research investigated the binding potential of several phytochemicals, including gamma-Ergostenol acetate, against the human aromatase receptor (PDB ID: 3EQM), a key target in breast cancer therapy. nih.govresearchgate.net In this study, this compound demonstrated a strong binding affinity for the aromatase enzyme. nih.govresearchgate.net The calculated binding energy was reported to be -9.4 kcal/mol, which was more favorable than that of the standard aromatase inhibitor drug, Tamoxifen (-8.0 kcal/mol). nih.govresearchgate.net This suggests that this compound can effectively bind to the active site of the aromatase receptor, indicating its potential as an inhibitor. nih.govresearchgate.net The strong binding affinity points to favorable interactions with the amino acid residues within the protein's active site. nih.gov
| Compound | Target Receptor | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| This compound | Aromatase (3EQM) | -9.4 | Tamoxifen | -8.0 |
Molecular Dynamics Simulations to Elucidate Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex over time. This technique simulates the physical movements of atoms and molecules, providing a detailed view of the dynamic behavior of the complex and confirming the stability of the interactions observed in docking studies.
The complex of this compound bound to the aromatase receptor was subjected to a 500-nanosecond MD simulation to evaluate its structural stability. nih.govresearchgate.net The stability was analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over the course of the simulation. nih.gov The results showed that while the this compound complex had a slightly higher RMSD compared to other tested ligands, it remained stable, with the RMSD value rising to and maintaining around 1.2 Å. nih.gov This indicates that the compound does not cause significant conformational changes in the protein's active site and remains stably bound within the pocket throughout the simulation. nih.gov
| Ligand-Receptor Complex | Simulation Duration (ns) | Key Stability Metric | Observed Value (Å) | Interpretation |
|---|---|---|---|---|
| This compound - Aromatase | 500 | RMSD | ~1.2 | Stable binding within the active site |
In Silico Prediction of Drug Targets and Activity Spectra (e.g., PASS)
In silico tools can also predict the likely biological activities and mechanisms of action of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that analyzes a molecule's structure to predict its potential pharmacological effects and biochemical mechanisms. nih.govresearchgate.net
As part of a computational screening study, this compound was analyzed using the PASS online software to predict its potential drug targets. nih.govresearchgate.net This analysis is used to efficiently identify new biological targets for ligands and, conversely, to discover new ligands for specific biological targets. nih.gov The inclusion of this compound in this type of analysis indicates its potential for interacting with various biological pathways beyond its immediate context, suggesting a broader spectrum of pharmacological activities that warrant further investigation. nih.govresearchgate.net
Computational Analysis of Protein Structure Changes Due to Genetic Variations Affecting Biosynthesis
The ergosterol (B1671047) biosynthesis pathway is a complex, multi-enzyme process critical for fungal cell membrane integrity. Genetic variations, such as point mutations in the genes encoding these enzymes (ERG genes), can lead to structural changes in the proteins, altering their function and leading to phenomena like antifungal drug resistance.
Computational analyses, particularly molecular dynamics simulations, are vital for understanding the structural and functional consequences of these genetic variations. For example, studies on the key ergosterol biosynthesis enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene, also known as CYP51) have provided molecular insights into azole resistance. nih.gov Molecular dynamics simulations have revealed that a common mutation, L98H, alters the spatial conformation of the CYP51 enzyme. nih.gov This structural change weakens the binding affinity of azole drugs without significantly altering the enzyme's ability to process its natural sterol substrates. nih.gov Similarly, MD simulations have been used to compare the inhibition mechanisms of drugs like fluconazole (B54011) against CYP51 orthologs from fungi, humans, and mycobacteria, revealing that differences in the enzyme's conformational diversity and specific ligand-heme interactions are key determinants of drug specificity and affinity. tandfonline.com These computational approaches are crucial for elucidating how genetic changes in biosynthetic pathways can impact protein structure and function, ultimately influencing the production of sterols like ergosterol and its precursors.
Future Research Directions and Perspectives
Elucidating the Specific Isomeric Activity of Gamma-Ergostenol Acetate (B1210297)
Ergostane-type steroids can exist in various isomeric forms, and their biological activity is often highly dependent on their specific stereochemistry. The "gamma" designation in gamma-ergostenol acetate refers to a specific structural isomer, but comparative studies against other isomers (e.g., alpha- or beta-ergostenol acetate) are lacking. Future research must prioritize elucidating how the unique spatial arrangement of this compound influences its interaction with biological targets.
Key research questions to address include:
Receptor Binding Affinity: How does the isomeric form affect binding to cellular receptors, such as the androgen receptor, which has been suggested as a target for ergosterol (B1671047)? nih.gov
Enzyme Inhibition: Does the gamma isomer exhibit differential inhibitory activity against key enzymes, like those in the ergosterol biosynthesis pathway or inflammatory pathways, compared to other isomers?
Cellular Uptake and Metabolism: Is the transport and subsequent metabolism of this compound within cells stereospecific?
Answering these questions will clarify whether the gamma isomer possesses a unique or enhanced activity profile, paving the way for more targeted therapeutic development.
Expanding Natural Sourcing and Biotechnological Production Approaches
This compound has been identified in natural sources such as the fungus Candida tropicalis and the microalga Chlorella vulgaris. nih.gov However, reliance on extraction from these sources may not be scalable or economically viable for large-scale applications. Future efforts should focus on both discovering new, richer natural sources and developing robust biotechnological production platforms.
Natural Sourcing:
Screening Programs: Systematic screening of diverse fungal and microalgal species could identify organisms that produce high titers of this compound.
Cultivation Optimization: For known producers, optimizing culture conditions (e.g., nutrient media, pH, temperature, and aeration) can significantly enhance yield. semanticscholar.org
Biotechnological Production: The biosynthesis of sterols begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway. nih.govacs.org Metabolic engineering of microorganisms like Saccharomyces cerevisiae or Yarrowia lipolytica, which are already used to produce ergosterol, offers a promising avenue. frontiersin.orgnih.gov Future strategies could involve:
Enzymatic Esterification: Introducing specific acyltransferase enzymes that can efficiently convert microbially-produced gamma-ergostenol into its acetate ester. Lipase-catalyzed esterification has proven effective for other sterols. whiterose.ac.uk
Pathway Engineering: Overexpressing key genes in the ergosterol biosynthesis pathway to increase the precursor pool and redirecting metabolic flux towards gamma-ergostenol production. nih.govd-nb.info
| Host Organism | Rationale for Use | Potential Engineering Strategies |
|---|---|---|
| Saccharomyces cerevisiae | Well-characterized genetics; GRAS status; established platform for ergosterol production. | Overexpression of tHMG1, UPC2-1, and ARE2 genes; introduction of a specific acyltransferase. |
| Yarrowia lipolytica | High flux through the mevalonate pathway; high lipid accumulation. | Engineering of acetyl-CoA metabolism; heterologous expression of plant-derived sterol-modifying enzymes. |
| Chlorella vulgaris | Known natural producer; photosynthetic capabilities reduce input costs. | Genetic tool development; optimization of photobioreactor conditions to enhance sterol ester synthesis. |
In-depth Mechanistic Investigations into Novel Biological Pathways
The biological activities of ergosterol and its derivatives are broad, encompassing anti-inflammatory, anticancer, and antidiabetic effects. nih.govmdpi.com It is highly probable that this compound shares some of these properties, but dedicated mechanistic studies are required to confirm this and uncover potentially novel activities.
Future investigations should explore its impact on key signaling pathways:
Inflammatory Pathways: Research on ergosterol has shown it can suppress the production of inflammatory mediators by inhibiting pathways involving NF-κB and cyclooxygenase-2 (COX-2). nih.gov Studies should examine if this compound has a more potent or selective effect on these pathways.
Cell Proliferation and Apoptosis: Many ergostane-type steroids exhibit cytotoxic properties against cancer cells. bohrium.comscilit.com Investigating the ability of this compound to induce apoptosis and understanding its effect on cell cycle regulators (e.g., BCL-2, caspases) in various cancer cell lines is a critical next step. nih.gov
Metabolic Regulation: Ergosterol has been shown to activate the Nrf2 signaling pathway, which is crucial for antioxidant defense, and modulate glucose metabolism. nih.gov It is important to determine if this compound can influence these metabolic pathways, which would be relevant for age-related and metabolic diseases.
Development of Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
To optimize the therapeutic potential of this compound, systematic Structure-Activity Relationship (SAR) studies are essential. These studies involve synthesizing a library of related molecules with targeted modifications to identify which parts of the structure are crucial for its biological activity.
Key areas for modification and study include:
The Acetate Group: Replacing the acetate with other ester groups of varying chain lengths and functionalities (e.g., propionate, benzoate) could modulate lipophilicity and, consequently, cell membrane permeability and target binding. nih.govuomustansiriyah.edu.iq
The Steroid Core: Introducing or modifying functional groups, such as hydroxyls, ketones, or epoxides, on the tetracyclic sterane nucleus. For instance, the presence of an epoxy group has been noted to increase the cytotoxic properties of some ergosterol derivatives. bohrium.com
The Side Chain: Altering the structure of the C-17 aliphatic side chain could influence interactions with specific enzyme active sites or protein-binding pockets.
| Structural Modification | Rationale | Target Assays |
|---|---|---|
| Vary C-3 ester group | Alter lipophilicity, solubility, and metabolic stability. | Anti-inflammatory (e.g., NO inhibition), anticancer (e.g., MTT assay). |
| Introduce epoxide at C5-C6 | Potentially enhance cytotoxicity based on related compounds. | Cytotoxicity assays on cancer cell lines (e.g., HepG2, MCF-7). |
| Modify side chain saturation | Investigate the importance of double bonds for activity. | Receptor binding assays, enzyme inhibition assays. |
Integration with Multi-Omics Approaches for Holistic Understanding
To gain a comprehensive, systems-level understanding of the cellular impact of this compound, integrating multi-omics approaches is indispensable. oup.com These technologies can provide an unbiased, global view of the changes occurring in a biological system in response to the compound.
Proteomics: This approach can identify which proteins are differentially expressed or post-translationally modified upon treatment with this compound. nih.gov This could reveal novel protein targets and confirm engagement with expected pathways, such as those involved in sterol metabolism or oxidative stress. nih.gov
Metabolomics: By profiling changes in the cellular metabolome, researchers can understand how this compound alters metabolic networks. nih.gov This could reveal impacts on central carbon metabolism, amino acid metabolism, or lipid profiles, providing a functional readout of its activity. nih.govoup.com
Transcriptomics: Analyzing changes in gene expression at the mRNA level can identify the genetic regulatory networks that are activated or suppressed by the compound, offering insights into its primary mechanisms of action. d-nb.info
By combining these datasets, researchers can construct a holistic model of how this compound functions, connecting its molecular interactions to broader physiological outcomes and accelerating its development for future applications.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing gamma-Ergostenol acetate with high purity?
- Methodological Answer : this compound synthesis typically involves esterification of gamma-ergostenol with acetic anhydride under anhydrous conditions. Detailed protocols recommend using catalytic sulfuric acid or pyridine at 60–80°C for 4–6 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Purity validation requires HPLC (C18 column, UV detection at 210 nm) or GC-MS, with acceptance thresholds >98% purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : Compare - and -NMR spectra with literature data, focusing on acetyl proton signals (δ 2.0–2.1 ppm) and sterol backbone resonances .
- FT-IR : Validate ester carbonyl stretching (1740–1720 cm) and hydroxyl absence .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] or [M+Na] with <2 ppm mass error .
Q. What are the primary biological roles of this compound in model organisms?
- Methodological Answer : Its role in lipid metabolism can be studied using radiolabeled -acetate incorporation assays in fungal or mammalian cell cultures. Measure esterification rates via thin-layer chromatography (TLC) or quantify membrane integration using fluorescence polarization assays with diphenylhexatriene (DPH) probes .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variability in experimental models (e.g., cell lines vs. in vivo systems). Resolve conflicts by:
- Meta-Analysis : Pool data from peer-reviewed studies (PubMed, SciFinder) and apply heterogeneity tests (Cochran’s Q, ) to identify outlier datasets .
- Dose-Response Reevaluation : Use standardized protocols (e.g., OECD guidelines) to test bioactivity across a 10-fold concentration range .
- Mechanistic Validation : Apply CRISPR knockouts of putative target genes (e.g., lipid transporters) to isolate pathways .
Q. What advanced techniques optimize the study of this compound’s membrane interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model lipid bilayer integration using CHARMM-GUI with POPC membranes and 100-ns simulation runs .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to membrane receptors (e.g., SCAP/SREBP) with immobilized lipid layers .
- Cryo-Electron Microscopy : Resolve structural changes in liposomes post-incorporation at 2–3 Å resolution .
Q. What are the challenges in measuring thermodynamic properties of this compound?
- Methodological Answer : Key challenges include low volatility (limiting gas-phase studies) and aggregation in aqueous media. Solutions:
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy () with lipid vesicles in 0.1% DMSO/buffer .
- Differential Scanning Calorimetry (DSC) : Analyze phase transitions in lipid mixtures (heating rate: 1°C/min) .
- Henry’s Law Constant Estimation : Use static headspace gas chromatography with iterative vapor pressure adjustments .
Data Analysis & Reproducibility
Q. How should researchers statistically validate experimental results for this compound?
- Methodological Answer :
- Error Analysis : Report standard deviation (SD) for triplicate measurements and use Student’s t-test for significance () .
- Outlier Detection : Apply Grubbs’ test () or leverage machine learning tools like RANSAC for large datasets .
- Reproducibility : Adhere to FAIR data principles—archive raw spectra, chromatograms, and protocols in repositories like Zenodo or Figshare .
Q. What strategies mitigate batch-to-batch variability in this compound samples?
- Methodological Answer :
- Quality Control (QC) : Implement LC-MS/MS batch testing with internal standards (e.g., deuterated ergosterol acetate) .
- Stability Studies : Store samples under argon at -80°C and monitor degradation via accelerated aging tests (40°C/75% RH for 6 months) .
Ethical & Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity Screening : Conduct Ames tests (TA98/TA100 strains) and zebrafish embryo assays (OECD 236) before in vivo use .
- Waste Disposal : Neutralize acetic acid byproducts with sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
